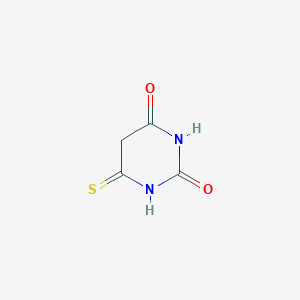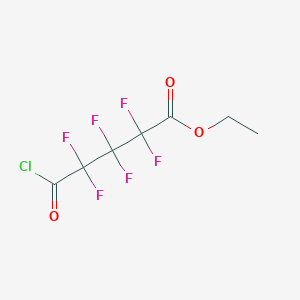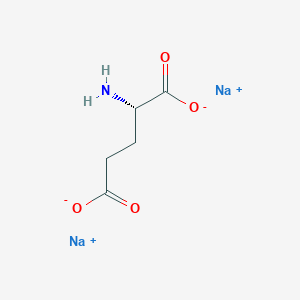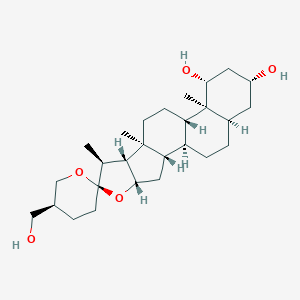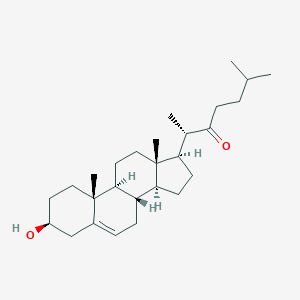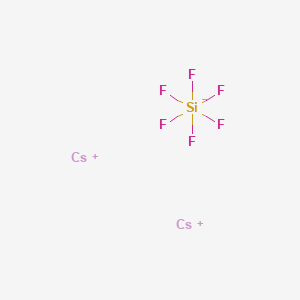
Silicate(2-), hexafluoro-, cesium (1:2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silicate(2-), hexafluoro-, cesium (1:2) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a type of cesium silicofluoride, which is a class of inorganic compounds that have been studied for their chemical and physical properties. In
Wirkmechanismus
The mechanism of action of silicate(2-), hexafluoro-, cesium (1:2) is not well understood. However, it is believed that the compound interacts with other molecules through its unique chemical and physical properties, such as its ability to form strong chemical bonds and its high melting point.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of silicate(2-), hexafluoro-, cesium (1:2) on living organisms. However, studies have shown that exposure to the compound can cause respiratory irritation and skin irritation. It is recommended to handle the compound with caution and to use appropriate safety measures.
Vorteile Und Einschränkungen Für Laborexperimente
Silicate(2-), hexafluoro-, cesium (1:2) has several advantages for lab experiments, including its high purity and stability. The compound is also relatively easy to synthesize and purify. However, one limitation of the compound is its toxicity, which can make handling and disposal of the compound challenging.
Zukünftige Richtungen
There are several future directions for the study of silicate(2-), hexafluoro-, cesium (1:2). One potential direction is the investigation of the compound's potential use in the development of new materials for electronic and optical devices. Another direction is the study of the compound's potential use in nuclear waste management and its ability to immobilize radioactive ions. Additionally, more research is needed on the biochemical and physiological effects of the compound on living organisms to better understand its potential risks and benefits.
In conclusion, silicate(2-), hexafluoro-, cesium (1:2) is a unique chemical compound that has gained significant attention in scientific research due to its potential applications. While there is still much to be learned about the compound, its unique properties make it a promising area of study for future research.
Synthesemethoden
Silicate(2-), hexafluoro-, cesium (1:2) can be synthesized through a reaction between cesium fluoride and hexafluorosilicic acid. This reaction results in the formation of cesium silicofluoride, which can then be purified through recrystallization. The purity of the compound can be determined through various analytical techniques, such as X-ray diffraction and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
Silicate(2-), hexafluoro-, cesium (1:2) has been studied for various scientific research applications, including its use as a catalyst and as a precursor for the synthesis of other compounds. The compound has also been studied for its potential use in optical and electronic devices due to its unique optical and electronic properties. Additionally, silicate(2-), hexafluoro-, cesium (1:2) has been studied for its potential use in nuclear waste management due to its ability to immobilize radioactive ions.
Eigenschaften
CAS-Nummer |
16923-87-8 |
|---|---|
Produktname |
Silicate(2-), hexafluoro-, cesium (1:2) |
Molekularformel |
Cs12F6O18Si6-6 |
Molekulargewicht |
407.886 g/mol |
IUPAC-Name |
dicesium;hexafluorosilicon(2-) |
InChI |
InChI=1S/2Cs.F6Si/c;;1-7(2,3,4,5)6/q2*+1;-2 |
InChI-Schlüssel |
BMIVLSYPWIDQLU-UHFFFAOYSA-N |
SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Kanonische SMILES |
F[Si-2](F)(F)(F)(F)F.[Cs+].[Cs+] |
Andere CAS-Nummern |
16923-87-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




